(3,5-Dichlorophenyl)difluoroacetic acid

Description

Chemical Identity and Significance in Organofluorine Chemistry

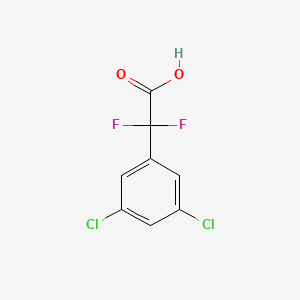

(3,5-Dichlorophenyl)difluoroacetic acid (CAS: 1260762-88-6) is a halogenated carboxylic acid with the molecular formula $$ \text{C}8\text{H}4\text{Cl}2\text{F}2\text{O}2 $$. Its structure features a phenyl ring substituted with chlorine atoms at the 3- and 5-positions and a difluoroacetic acid group (-CF$$2$$COOH) attached to the aromatic core.

This compound holds significance in organofluorine chemistry due to its unique electronic and steric properties. The fluorine atoms, with their high electronegativity ($$ \chi = 3.98 $$) and low polarizability ($$ 0.56 \times 10^{-24} \, \text{cm}^3 $$), impart exceptional bond strength ($$ \sim 480 \, \text{kJ/mol} $$ for C–F) and metabolic stability. These characteristics make it valuable for designing bioactive molecules, such as agrochemicals and pharmaceutical intermediates. The difluoro group also enhances lipophilicity ($$ \log P = 2.79 $$), improving membrane permeability compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.02 g/mol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Lipophilicity) | 2.79 | |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)(F)F |

Historical Development and Scientific Context

The compound was first synthesized in the early 21st century, with its CAS registry entry created in 2016. Its development aligns with advancements in halogenation techniques, particularly the Hell–Volhard–Zelinsky (HVZ) reaction and modern catalytic fluorination methods. The growing interest in organofluorine compounds for drug discovery (e.g., fluorinated NSAIDs, antifungals) drove research into structurally complex analogs like this molecule.

A key milestone was its use in Suzuki–Miyaura coupling reactions, where the difluoroacetic acid moiety acts as a directing group for cross-coupling with boronic acids. Recent studies also highlight its role in synthesizing trifluoroacetimidoyl chlorides, which are critical for glycosylation reactions in carbohydrate chemistry.

Nomenclature and Chemical Identifiers

Systematic IUPAC Name :

2-(3,5-Dichlorophenyl)-2,2-difluoroacetic acid.

Synonyms :

Identifiers :

Spectroscopic Data :

Classification within Halogenated Carboxylic Acids

This compound belongs to the di-halogenated aromatic carboxylic acids subclass, characterized by:

- Dual halogen substitution : Chlorine (electron-withdrawing) and fluorine (high electronegativity) create a polarized aromatic system.

- Carboxylic acid functionality : The -COOH group enables salt formation, esterification, and amidation.

- Steric effects : The 3,5-dichloro substitution pattern minimizes steric hindrance, allowing planar conjugation with the difluoroacetic group.

Compared to non-fluorinated analogs like 3,5-dichlorobenzoic acid (melting point: 184–187°C), the difluoro derivative exhibits lower melting points and enhanced solubility in organic solvents (e.g., 540.54 g/L in methanol). This aligns with fluorine’s ability to disrupt crystal lattice packing while maintaining hydrophobic interactions.

Table 2: Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Melting Point (°C) | LogP |

|---|---|---|---|

| This compound | $$ \text{C}8\text{H}4\text{Cl}2\text{F}2\text{O}_2 $$ | N/A | 2.79 |

| 3,5-Dichlorobenzoic acid | $$ \text{C}7\text{H}4\text{Cl}2\text{O}2 $$ | 184–187 | 2.41 |

| Difluoroacetic acid | $$ \text{C}2\text{H}2\text{F}2\text{O}2 $$ | -1 | 0.60 |

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAXKRKJDNBVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260762-88-6 | |

| Record name | 2-(3,5-dichlorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)difluoroacetic acid typically involves the introduction of difluoromethyl groups into a phenyl ring substituted with chlorine atoms. One common method is the difluoromethylation of 3,5-dichlorophenyl compounds using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)difluoroacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, carboxylates, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,5-Dichlorophenyl)difluoroacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Mechanism of Action

The mechanism by which (3,5-Dichlorophenyl)difluoroacetic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This can lead to modulation of enzymatic activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Halogen-Substituted Phenylacetic Acids

The table below compares (3,5-Dichlorophenyl)difluoroacetic acid with halogenated phenylacetic acid derivatives from the evidence:

Notes:

Physicochemical and Application Differences

- Solubility : Fluorine substituents (e.g., in 3,5-Difluorophenylacetic acid) improve solubility in organic solvents, while chlorine may reduce it due to increased hydrophobicity .

- Stability : Dichlorophenyl groups resist hydrolysis better than electron-rich substituents (e.g., -OCH₃), aligning with the compound's inferred stability under acidic/basic conditions .

Biological Activity

(3,5-Dichlorophenyl)difluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological profile, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a dichlorophenyl group and difluoroacetic acid moiety. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on aromatic acylhydrazones have shown that compounds with 3,5-dichlorophenyl substitutions demonstrate potent antifungal activities against pathogens like Candida neoformans and Aspergillus fumigatus. In particular, compounds bearing 3,5-dichlorophenyl groups displayed low minimum inhibitory concentrations (MICs), indicating strong antifungal efficacy .

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| 3,5-Dichlorophenyl derivative 1 | 0.06 | >1000 |

| 3,5-Dichlorophenyl derivative 2 | 0.03 | >1000 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that while exhibiting antimicrobial properties, some derivatives maintain low cytotoxicity levels in mammalian cell lines. For example, compounds with similar structures have shown IC50 values greater than 64 μg/mL against various human cell lines .

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key metabolic pathways in target organisms. For instance, studies on related compounds suggest that they may disrupt the synthesis of essential cellular components such as glucosylceramide in fungi . This disruption leads to compromised cellular integrity and ultimately cell death.

Case Studies

- Antifungal Efficacy : A study involving the administration of a 3,5-dichlorophenyl derivative in mice infected with C. neoformans demonstrated significant survival benefits compared to untreated controls. The treated group exhibited a marked reduction in fungal load and improved survival rates .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of related compounds against Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations, suggesting their potential as therapeutic agents against resistant strains .

Q & A

Q. What synthetic methodologies are most effective for producing (3,5-Dichlorophenyl)difluoroacetic acid, and what are the critical reaction parameters?

A two-step approach is commonly employed:

Halogenation : Introduce chlorine substituents to a phenyl precursor via electrophilic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled temperatures (40–60°C).

Fluorination : React the chlorinated intermediate with difluoroacetic anhydride [(F₂CHCO)₂O] or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Critical Parameters :

- Maintain anhydrous conditions to avoid hydrolysis of fluorine substituents.

- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., 3,5-dichlorophenylacetone ).

Yield Optimization : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

A multi-technique approach is recommended:

- ¹⁹F NMR : Resolves fluorine environments (δ = -120 to -140 ppm for CF₂ groups) using deuterated DMSO or CDCl₃ .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- X-ray Crystallography : Determines bond lengths (e.g., C-F: 1.32–1.35 Å) and dihedral angles between the phenyl ring and acetic acid moiety .

Q. How can computational chemistry resolve discrepancies between experimental and theoretical conformational data for this compound?

Discrepancies often arise in predicting the dominance of gauche vs. anti conformers. Strategies include:

- CNDO/B or DFT Calculations : Compare energy minima for different conformers. For example, CNDO/B predicts a 10–15° dihedral angle between the phenyl ring and CF₂ group, aligning with gas-phase electron diffraction data .

- Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to assess conformational stability in solution, where hydrogen bonding with carboxylic acid groups may favor specific geometries.

Validation : Cross-reference computational results with variable-temperature NMR to observe dynamic conformational changes .

Q. What strategies mitigate challenges in quantifying this compound in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (C18 columns) to isolate the compound from proteins and lipids.

- Analytical Techniques :

- HPLC-MS/MS : Employ a reverse-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for Cl⁻ and F⁻ adducts.

- Bradford Assay Interference : Avoid protein-binding assays (e.g., Bradford ), as the compound’s aromatic and fluorinated groups may cause false positives. Instead, use LC-UV detection at λ = 254 nm .

Q. How does the electronic effect of chlorine and fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?

- Electron-Withdrawing Effects : Cl and F substituents deactivate the phenyl ring, reducing electrophilic substitution but enhancing stability against metabolic oxidation.

- Bioisosteric Replacement : The CF₂ group mimics carboxylic acid isosteres (e.g., in Tafamidis intermediates ), improving bioavailability.

Case Study : Analogous compounds (e.g., 3,5-dichlorophenyl trifluoromethyl derivatives ) show enhanced binding to transthyretin due to halogen bonding with protein residues.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Contradictions may stem from varying purity grades or pH conditions. Recommendations:

- pH-Dependent Solubility : Protonate the carboxylic acid group (pH < 2) to enhance aqueous solubility.

- Empirical Testing : Measure solubility in PBS (pH 7.4) and DMSO using gravimetric analysis. For example, reported solubility in DMSO is >50 mg/mL, while aqueous solubility is <1 mg/mL at neutral pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.